2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane
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Overview
Description
2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane is an organic compound that features a thiophene ring substituted with a bromine atom and a methyl group, along with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane typically involves the bromination of 5-methylthiophene followed by the formation of the dioxane ring. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the thiophene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride
- 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid
Uniqueness
2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane is unique due to the presence of both a brominated thiophene ring and a dioxane ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
821780-14-7 |
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Molecular Formula |
C9H11BrO2S |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
2-(3-bromo-5-methylthiophen-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C9H11BrO2S/c1-6-5-7(10)8(13-6)9-11-3-2-4-12-9/h5,9H,2-4H2,1H3 |
InChI Key |
YGHHWRCAUSYSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C2OCCCO2)Br |
Origin of Product |
United States |
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